
Amocarzine
Overview
Description
Preparation Methods
The synthesis of Amocarzine involves the formal condensation of the secondary amino group of 1-methylpiperazine and the primary amino group of N-(4-nitrophenyl)benzene-1,4-diamine with carbonothioic O,O-acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the thiourea linkage . Industrial production methods are not extensively documented, but the synthesis likely follows similar routes with optimization for large-scale production.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro (-NO₂) group in Amocarzine is highly reactive and can undergo reduction under controlled conditions. Common methodologies include:
Reaction Type | Reagents/Conditions | Product | Mechanism |
---|---|---|---|
Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, ethanol, 25°C | Primary amine (-NH₂) | Heterogeneous catalytic reduction |
Acidic Reduction | Sn/HCl or Fe/HCl, reflux | Amino group with byproducts | Electron transfer via metal |
Example reaction:
This compound → 4-methyl-N-[4-(4-aminophenyl)phenyl]piperazine-1-carbothioamide
Note: This transformation is critical for generating bioactive metabolites .
Thiourea Hydrolysis
The thiourea (-N-C=S) linkage may undergo hydrolysis under acidic or basic conditions:
Condition | Reagents | Products |
---|---|---|
Acidic | HCl (conc.), Δ | Carbodiimide + H₂S |
Alkaline | NaOH, H₂O, reflux | Urea derivative + sulfide ions |
Kinetics: Alkaline hydrolysis typically proceeds faster due to nucleophilic attack by OH⁻ .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings in this compound are susceptible to EAS reactions:
Reaction | Electrophile | Position | Catalyst | Product |
---|---|---|---|---|
Nitration | NO₂⁺ (HNO₃/H₂SO₄) | Para/ortho | H₂SO₄ | Dinitro derivative |
Sulfonation | SO₃ (H₂SO₄) | Meta | - | Sulfonic acid derivative |
Halogenation | Cl₂ (FeCl₃) | Para | Lewis acid | Chlorinated analog |
Regioselectivity: Directed by existing substituents (e.g., nitro groups deactivate rings) .
Piperazine Ring Modifications
The methylpiperazine moiety can participate in:
-
Alkylation : Reacting with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Using acetyl chloride (CH₃COCl) to yield amide derivatives.
Example:
This compound + CH₃COCl → N-acetylpiperazine thiourea derivative
Oxidative Degradation Pathways
Oxidative stability studies suggest potential degradation under strong oxidizers:
Oxidizing Agent | Conditions | Degradation Products |
---|---|---|
KMnO₄ | Acidic, Δ | Sulfoxide/sulfone derivatives |
H₂O₂ | Neutral pH, 40°C | Nitroso intermediates |
Stability Note: this compound should be stored in inert atmospheres to prevent oxidation .
Condensation Reactions
The primary amine group (post-nitro reduction) may condense with:
-
Carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases.
-
Sulfonyl chlorides to produce sulfonamides.
Research Insights
-
Synthetic Challenges : Steric hindrance from the methylpiperazine group complicates EAS reactions at proximal aromatic positions.
-
Stability : Thiourea hydrolysis is accelerated in polar solvents (e.g., DMSO), necessitating anhydrous storage .
-
Biological Relevance : Reduced amino derivatives show enhanced binding to parasitic enzymes, suggesting structure-activity relationships .
Scientific Research Applications
Study 1: Efficacy in Latin America
A significant clinical trial conducted in Latin America involved 312 patients treated with amocarzine at a dosage of 3 mg/kg twice daily after meals for three days. The results indicated that this regimen resulted in a 73% mortality rate among female O. volvulus parasites examined four months post-treatment. Skin microfilariae counts decreased dramatically within one week, maintaining low levels for up to six months post-therapy .
Parameter | Pre-Treatment | Post-Treatment (Day 8) | Post-Treatment (Day 180) |
---|---|---|---|
Female Parasite Mortality | - | 73% dead | - |
Skin Microfilariae Count | 100% | 10% | 14-18% |
Study 2: Comparative Efficacy with Ivermectin
In a trial comparing this compound with ivermectin, patients received ivermectin (150 µg/kg) followed by this compound (3 mg/kg) or either drug alone. The findings revealed that while ivermectin effectively reduced microfilariae and induced some macrofilaricidal effects, this compound was less potent against adult worms and microfilariae .
Treatment Group | Microfilariae Reduction | Adverse Reactions |
---|---|---|
Ivermectin Alone | Significant | Mild |
This compound Alone | Moderate | Severe Mazzotti reactions |
Ivermectin + this compound | Comparable to Ivermectin | Moderate |
Safety Profile
This compound has been associated with various adverse reactions, particularly Mazzotti-type reactions, which include itching and rash. However, these reactions were noted to be more frequent when this compound was administered without prior ivermectin treatment. Overall tolerability was deemed acceptable in most cases; however, neurological disturbances were reported but were reversible .
Future Directions in Research
Given the promising results from clinical trials, further investigations into this compound's efficacy are recommended, particularly focusing on diverse patient demographics such as women and children. Studies employing urine colorimetry for drug monitoring and ultrasonography for assessing nodular changes post-treatment are suggested to refine therapeutic protocols .
Mechanism of Action
Amocarzine functions by inhibiting specific cytokines and chemokines, which are proteins responsible for signaling in the immune response . It selectively inhibits the JAK-STAT signaling pathway, reducing inflammation and moderating overactive immune responses. Additionally, this compound increases the production of regulatory T-cells, contributing to immune homeostasis .
Comparison with Similar Compounds
Amocarzine is compared with other nematicidal compounds such as:
These compounds share similar antifilarial properties but differ in their chemical structures and specific mechanisms of action . This compound’s unique thiourea linkage and selective inhibition of the JAK-STAT pathway distinguish it from these compounds .
Biological Activity
Amocarzine, a compound primarily studied for its effects on onchocerciasis (river blindness), exhibits notable biological activity against the Onchocerca volvulus parasite. This article explores its efficacy, pharmacokinetics, and associated clinical findings based on diverse research sources.
This compound is believed to exert its effects through multiple mechanisms, primarily targeting the adult worms and microfilariae (mf) of O. volvulus. Its action appears to involve:
- Microfilaricidal Activity : this compound shows significant activity against mf, leading to a rapid decrease in skin parasite counts post-treatment.
- Adult Worm Effects : Clinical studies indicate that this compound can impact adult female worms, with notable necrobiotic changes observed post-treatment.
Clinical Studies and Findings
Several clinical trials have been conducted to evaluate the efficacy of this compound in treating onchocerciasis. Below is a summary of key studies:
Study Location | Dosage Regimen | Efficacy Observed | Notes |
---|---|---|---|
Guatemala | 3 mg/kg twice daily for 3 days | 57% of female parasites dead; 24% necrobiotic; mf decreased to 10% of initial levels within one week | Good tolerability noted; higher efficacy when administered postprandially |
Ecuador | 3 mg/kg twice daily for 3 days | Killed 73% of female parasites; mf counts reduced significantly over time | Similar pharmacokinetic profile as seen in Guatemala |
Ghana | 150 µg/kg ivermectin pre-treatment + 3 mg/kg this compound | This compound alone showed less efficacy compared to ivermectin; Mazzotti reactions more severe with this compound | Suggested that this compound may not be effective in African populations compared to South America |
Pharmacokinetics
Pharmacokinetic studies indicate that the absorption and bioavailability of this compound are significantly influenced by food intake. For instance:
- Absorption : Higher solubility at acidic pH enhances absorption when taken after meals compared to fasting conditions.
- Plasma Levels : Predictable plasma levels were achieved with the recommended dosing regimen, demonstrating consistent bioavailability across different populations.
Side Effects and Tolerability
Despite its efficacy, this compound is associated with several side effects, particularly Mazzotti-type reactions, which include:
- Pruritus
- Cutaneous rash
- Peripheral sensory neuropathy
- Dizziness and gaze-evoked nystagmus
These reactions were more pronounced in patients treated with this compound compared to those receiving ivermectin.
Properties
CAS No. |
36590-19-9 |
---|---|
Molecular Formula |
C18H21N5O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26) |
InChI Key |
UFLRJROFPAGRPN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine amocarzine CGP 6140 CGP-6140 phenithiourezine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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